molecular formula C18H21N3O4 B2410896 N-[(2-methoxypyridin-3-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034277-52-4

N-[(2-methoxypyridin-3-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2410896
CAS No.: 2034277-52-4
M. Wt: 343.383
InChI Key: RJEZVMZFPPSRGB-UHFFFAOYSA-N
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Description

N-[(2-methoxypyridin-3-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[(2-methoxypyridin-3-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-18-14(3-2-7-20-18)12-21-17(22)13-4-8-19-16(11-13)25-15-5-9-24-10-6-15/h2-4,7-8,11,15H,5-6,9-10,12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEZVMZFPPSRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CNC(=O)C2=CC(=NC=C2)OC3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxypyridin-3-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 2-methoxypyridine, undergoes a methylation reaction to introduce the methyl group at the 3-position.

    Coupling with Isonicotinic Acid: The methylated pyridine derivative is then coupled with isonicotinic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Introduction of the Tetrahydropyran Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Flow microreactor systems can be employed to achieve more efficient and sustainable synthesis, as they allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxypyridin-3-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(2-methoxypyridin-3-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methoxypyridin-3-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and tetrahydropyran groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-((2-methoxypyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide: Similar structure but with a nicotinamide moiety.

    N-((2-methoxypyridin-3-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)benzamide: Similar structure but with a benzamide moiety.

Uniqueness

N-[(2-methoxypyridin-3-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide stands out due to its unique combination of a methoxypyridine ring and a tetrahydropyran ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[(2-methoxypyridin-3-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing data from various studies.

Chemical Structure and Properties

The compound features a pyridine core substituted with a methoxy group and an oxan-4-yloxy moiety. The molecular formula is C13H16N2O3C_{13}H_{16}N_{2}O_{3} with a molecular weight of approximately 248.28 g/mol. Its structure is crucial for understanding its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including those similar to this compound. Pyridine compounds have been reported to exhibit significant antibacterial, antifungal, and antiviral activities due to their ability to disrupt microbial cell processes.

  • Antibacterial Activity :
    • Compounds with a pyridine nucleus have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, derivatives similar to our compound demonstrated minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM against strains like Staphylococcus aureus and Escherichia coli .
    • A study indicated that certain pyridine derivatives could inhibit biofilm formation in Streptococcus pneumoniae, suggesting potential applications in treating resistant infections .
  • Antifungal Activity :
    • Pyridine derivatives have also been evaluated for their antifungal properties, particularly against pathogenic fungi such as Candida albicans. The presence of specific functional groups (e.g., methoxy) has been linked to enhanced activity .
  • Antiviral Activity :
    • The ongoing search for antiviral agents has led to investigations into pyridine-based compounds as potential treatments for viral infections, including those caused by coronaviruses .

Anticancer Activity

The anticancer potential of this compound has been supported by studies indicating that similar compounds can act as kinase inhibitors, which are crucial in cancer therapy.

  • Mechanism of Action :
    • Compounds with structural similarities have been shown to inhibit Trk kinases, which are involved in cancer cell proliferation and survival . This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Case Studies :
    • Research into related pyridine derivatives has demonstrated promising results in preclinical models, exhibiting selective toxicity towards cancer cells while sparing normal cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity Type Target Organisms/Cells MIC/IC50 Values Notes
AntibacterialS. aureus, E. coli2.18–3.08 μMEffective against multiple strains
AntifungalC. albicansNot specifiedEnhanced activity with methoxy group
AntiviralSARS-CoV-2Not specifiedPotential for treating viral infections
AnticancerVarious cancer cell linesNot specifiedActs as Trk kinase inhibitor

Q & A

Q. How to distinguish allosteric vs. orthosteric binding mechanisms in target studies?

  • Answer :
  • Kinetic Studies : SPR to measure binding rates (slow kinetics suggest allostery) .
  • Mutagenesis : Delete/mutate putative allosteric pockets in the target protein .
  • Cryo-EM/XRD : Resolve ligand-protein complexes to identify binding sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.